

# An In-depth Technical Guide to 2-Chloro-3-methyl-2-butene

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## Compound of Interest

Compound Name: 2-Chloro-3-methyl-2-butene

Cat. No.: B104530

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CAS Number: 17773-65-8

This technical guide provides a comprehensive overview of **2-chloro-3-methyl-2-butene**, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental protocols for its synthesis and characteristic reactions, and its relevance in broader biochemical pathways.

## Chemical and Physical Properties

**2-Chloro-3-methyl-2-butene** is a halogenated alkene with the molecular formula  $C_5H_9Cl$ .<sup>[1]</sup> Its IUPAC name is 2-chloro-3-methylbut-2-ene. This compound is a structural isomer of other chlorinated pentenes, such as prenyl chloride (1-chloro-3-methyl-2-butene). It serves as a reactive intermediate in organic synthesis.<sup>[2]</sup>

Table 1: Physical and Chemical Properties of **2-Chloro-3-methyl-2-butene**

Property	Value	Reference
CAS Number	17773-65-8	[1]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> Cl	[1]
Molecular Weight	104.58 g/mol	[2]
IUPAC Name	2-chloro-3-methylbut-2-ene	[3]
Boiling Point	Approx. 110-112 °C (estimated)	
Density	Approx. 0.9 g/mL (estimated)	
Solubility	Soluble in organic solvents, insoluble in water.	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-chloro-3-methyl-2-butene**.

Table 2: Spectroscopic Data for **2-Chloro-3-methyl-2-butene**

Technique	Data and Interpretation
$^1\text{H}$ NMR	<p>The <math>^1\text{H}</math> NMR spectrum is expected to show three distinct signals: a singlet for the two equivalent methyl groups attached to the C3 carbon, a singlet for the methyl group on the C2 carbon, and a signal for the single proton on the C4 carbon (if present as an impurity isomer). Due to the symmetry of the main isomer, the two methyl groups at C3 are chemically equivalent.</p> <p>[4]</p>
$^{13}\text{C}$ NMR	<p>The <math>^{13}\text{C}</math> NMR spectrum will show distinct signals for the different carbon atoms. The <math>\text{sp}^2</math> hybridized carbons of the double bond will appear in the downfield region (typically 110-140 ppm). The carbon atom bonded to the chlorine will experience a downfield shift due to the electronegativity of the halogen. The <math>\text{sp}^3</math> hybridized methyl carbons will appear in the upfield region.</p>
Infrared (IR) Spectroscopy	<p>The IR spectrum will exhibit characteristic absorption bands. A C=C stretching vibration is expected in the region of 1640-1680 <math>\text{cm}^{-1}</math>. C-H stretching vibrations for the <math>\text{sp}^3</math> hybridized methyl groups will be observed just below 3000 <math>\text{cm}^{-1}</math>. The C-Cl stretching vibration will appear in the fingerprint region, typically between 550 and 850 <math>\text{cm}^{-1}</math>. [5]</p>
Mass Spectrometry (MS)	<p>The mass spectrum will show a molecular ion peak (<math>\text{M}^+</math>) at <math>m/z</math> 104 and an <math>\text{M}+2</math> peak at <math>m/z</math> 106 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for alkyl halides include the loss of the halogen atom and cleavage of the carbon-carbon bonds. A prominent fragment would be the tertiary</p>

carbocation at m/z 69, resulting from the loss of a chlorine radical.

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## Experimental Protocols

### Synthesis of 2-Chloro-3-methyl-2-butene

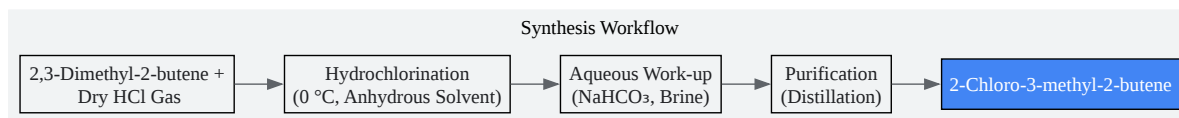
A common method for the synthesis of **2-chloro-3-methyl-2-butene** is the hydrochlorination of 2,3-dimethyl-2-butene. This reaction proceeds via an electrophilic addition mechanism.

Reaction:



Experimental Protocol: Hydrochlorination of 2,3-Dimethyl-2-butene

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas inlet adapter. Cool the flask to 0 °C using an ice bath.
- **Reactant Addition:** Add 2,3-dimethyl-2-butene (1.0 eq) to a suitable anhydrous solvent such as dichloromethane in the flask.
- **Hydrochlorination:** Bubble dry hydrogen chloride gas slowly through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Once the starting material is consumed, stop the flow of HCl gas. Allow the reaction mixture to warm to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure **2-chloro-3-methyl-2-butene**.



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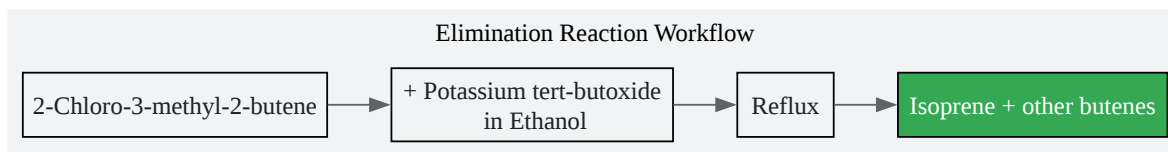
Synthesis workflow for **2-chloro-3-methyl-2-butene**.

## Characteristic Reactions

**2-Chloro-3-methyl-2-butene** undergoes typical reactions of alkyl halides, including nucleophilic substitution and elimination.

Experimental Protocol: Dehydrohalogenation (Elimination)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve **2-chloro-3-methyl-2-butene** (1.0 eq) in ethanol.
- **Base Addition:** Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.2 eq) to the solution.
- **Reaction:** Heat the mixture to reflux and monitor the reaction by GC. The elimination of HCl will lead to the formation of isoprene (2-methyl-1,3-butadiene) and other butene isomers.
- **Work-up and Purification:** After the reaction is complete, cool the mixture, and pour it into water. Extract the product with a low-boiling organic solvent like diethyl ether. Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to isolate the volatile diene products.



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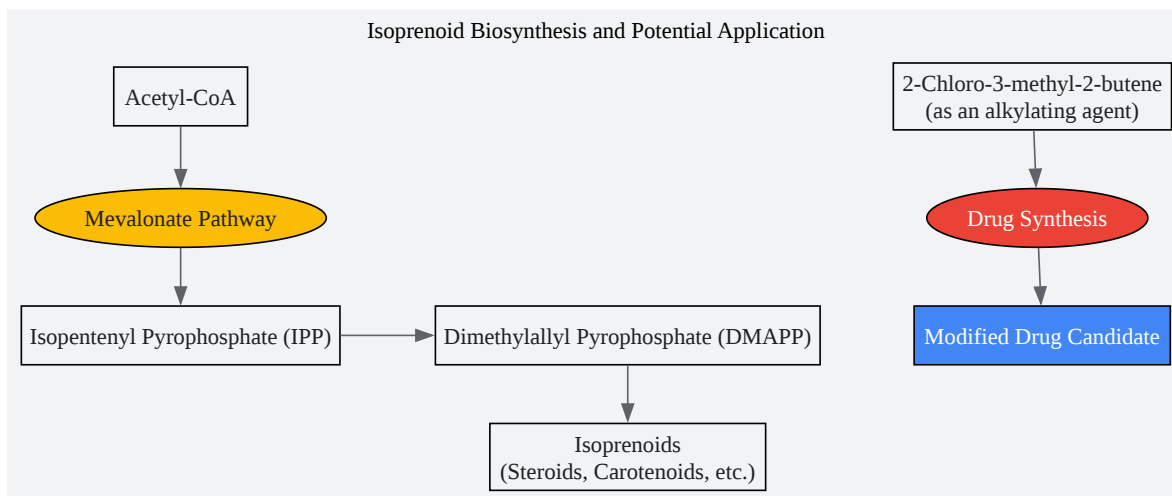
Dehydrohalogenation of **2-chloro-3-methyl-2-butene**.

## Relevance in Biochemical Pathways and Drug Development

While **2-chloro-3-methyl-2-butene** itself is not directly implicated in major signaling pathways, its structural motif is closely related to isoprenoid units that are fundamental building blocks in numerous biological processes. Isoprenoids are synthesized via the mevalonate and MEP pathways and are precursors to a vast array of natural products, including steroids, carotenoids, and the side chains of ubiquinone.

The isomeric prenyl chloride (1-chloro-3-methyl-2-butene) is a well-known alkylating agent used in the synthesis of various terpenoids and other natural products.[6] These compounds, in turn, have shown a wide range of biological activities and have been investigated as potential therapeutic agents. For instance, isoprenoid bisphosphonates have been synthesized and evaluated for their anticancer activity through the inhibition of the mevalonate pathway.[2]

The reactivity of **2-chloro-3-methyl-2-butene** as an alkylating agent makes it a potential tool for the introduction of the 3-methyl-2-butenyl moiety into drug candidates to modulate their lipophilicity, membrane permeability, and interaction with biological targets.[7][8][9][10]



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Role of isoprenoid precursors in biosynthesis and potential use in drug synthesis.

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